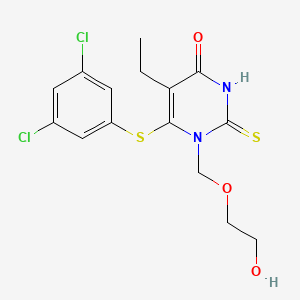

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil

Description

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimidinone core, a dichlorophenylthio group, and a hydroxyethoxy substituent.

Properties

CAS No. |

137897-90-6 |

|---|---|

Molecular Formula |

C15H16Cl2N2O3S2 |

Molecular Weight |

407.3 g/mol |

IUPAC Name |

6-(3,5-dichlorophenyl)sulfanyl-5-ethyl-1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C15H16Cl2N2O3S2/c1-2-12-13(21)18-15(23)19(8-22-4-3-20)14(12)24-11-6-9(16)5-10(17)7-11/h5-7,20H,2-4,8H2,1H3,(H,18,21,23) |

InChI Key |

VNZBUAWVGRVNPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(C(=S)NC1=O)COCCO)SC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2-Thiouracil Core with 5-Ethyl Substitution

- Starting materials: Typically, a uracil or thiouracil derivative is used as the scaffold.

- 5-Ethyl substitution: Achieved by alkylation at the 5-position of the thiouracil ring, often via enolate chemistry or direct alkylation using ethyl halides under basic conditions.

- 2-Thioxo group: The thiouracil core is characterized by a thioxo group at position 2, introduced by sulfurization of the corresponding uracil precursor using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).

Introduction of the 6-(3,5-Dichlorophenyl)thio Group

- Formation of the thiolate intermediate: The 3,5-dichlorophenylthiol or its sodium salt is prepared by reduction of the corresponding disulfide or direct thiolation.

- Nucleophilic aromatic substitution: The thiolate attacks the 6-position of a 6-chlorothiouracil intermediate, displacing the chlorine atom and forming the 6-(3,5-dichlorophenyl)thio substituent.

- This step requires controlled conditions to avoid side reactions, typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Alkylation at the 1-Position with (2-Hydroxyethoxy)methyl Group

- Alkylating agent: (2-Hydroxyethoxy)methyl chloride or bromide is used to introduce the hydroxyethoxy methyl substituent.

- Reaction conditions: The thiouracil nitrogen at position 1 is alkylated under basic conditions (e.g., potassium carbonate or sodium hydride) in polar solvents such as acetonitrile or DMF.

- Selectivity: The reaction is controlled to avoid over-alkylation or side reactions on the hydroxy group.

Representative Reaction Scheme

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Uracil derivative | Sulfurizing agent (Lawesson’s reagent) | 2-Thiouracil core with 5-ethyl substitution |

| 2 | 6-Chlorothiouracil intermediate + 3,5-dichlorophenylthiolate | DMF, moderate heat | 6-(3,5-Dichlorophenyl)thio-5-ethyl-2-thiouracil |

| 3 | Above intermediate + (2-hydroxyethoxy)methyl halide | Base (K2CO3), DMF, room temp to reflux | 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil |

Research Findings and Optimization Notes

- Substitution pattern impact: The 3,5-dichlorophenyl group enhances lipophilicity and biological activity, requiring careful control of thiolation conditions to maintain regioselectivity.

- Alkylation efficiency: The use of (2-hydroxyethoxy)methyl halides allows for introduction of hydrophilic side chains improving solubility; however, protecting groups may be necessary if side reactions occur.

- Purification: Chromatographic techniques such as silica gel column chromatography or preparative HPLC are employed to isolate the final compound with high purity.

- Yield considerations: Optimized reaction times and temperatures are critical to maximize yield and minimize by-products, especially during the thiolation step.

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Sulfurization agent | Lawesson’s reagent or P4S10 | Converts uracil to thiouracil core |

| Thiolation solvent | DMF or DMSO | Polar aprotic solvents favor nucleophilic substitution |

| Thiolation temperature | 50–80 °C | Moderate heat to promote substitution |

| Alkylation base | K2CO3 or NaH | Strong base to deprotonate N1 for alkylation |

| Alkylation solvent | DMF, acetonitrile | Polar solvents enhance alkylation efficiency |

| Alkylation temperature | Room temperature to reflux | Controlled to avoid side reactions |

| Purification method | Silica gel chromatography, HPLC | Ensures high purity of final compound |

Chemical Reactions Analysis

Types of Reactions

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: The dichlorophenylthio group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structure.

Pharmacology: It can be studied for its interactions with biological targets, such as enzymes or receptors.

Materials Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

6-((3,5-Dichlorophenyl)thio)-5-methyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-methoxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with a methoxyethoxy group instead of a hydroxyethoxy group.

Uniqueness

The uniqueness of 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties

Biological Activity

6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil, also known by its CAS number 137897-93-9, is a compound with notable biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Structural Features : The compound features a thiouracil backbone modified with a dichlorophenyl thio group and a hydroxyethoxy methyl substituent.

Antiviral Properties

Research has indicated that compounds similar to 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil exhibit antiviral activity. A study highlighted the importance of targeting nucleotide biosynthesis pathways to inhibit viral replication. Specifically, the inhibition of pyrimidine synthesis was shown to have potent antiviral effects against hepatitis E virus (HEV), suggesting that similar mechanisms may be applicable to our compound of interest .

Antitumor Activity

The compound has been investigated for its antitumor potential. In vitro studies demonstrated that derivatives of thiouracil can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in vulvar epidermal carcinoma cells . This suggests that 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil may possess similar antitumor properties.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism. By disrupting the synthesis of nucleotides, it can inhibit the proliferation of both viral and cancer cells. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

Case Studies and Research Findings

- Antiviral Studies : A study focusing on pyrimidine synthesis inhibitors found that targeting early steps in nucleotide biosynthesis could enhance viral replication, while later-stage inhibition resulted in antiviral activity. This highlights the dual potential of compounds like 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil in managing viral infections through selective inhibition .

- Antitumor Efficacy : In vitro assays have shown that similar thiouracil derivatives can significantly reduce cell viability in various cancer lines. For example, a recent investigation into ferrocene-pyrimidine conjugates revealed their antiplasmodial activities, suggesting that modifications to the pyrimidine structure can lead to enhanced biological effects .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.